Benzaldehyde, 2-hydroxy-5-[(trifluoromethyl)thio]-
Description
Benzaldehyde, 2-hydroxy-5-[(trifluoromethyl)thio]- is a substituted benzaldehyde derivative featuring a hydroxyl group at the 2-position and a trifluoromethylthio (-SCF₃) group at the 5-position of the aromatic ring. The -SCF₃ substituent is notable for its strong electron-withdrawing character and high lipophilicity, which can enhance membrane permeability in biological systems and influence reactivity in synthetic applications.
Properties
IUPAC Name |
2-hydroxy-5-(trifluoromethylsulfanyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2S/c9-8(10,11)14-6-1-2-7(13)5(3-6)4-12/h1-4,13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RREZTHNJEBHXHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SC(F)(F)F)C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40539107 | |
| Record name | 2-Hydroxy-5-[(trifluoromethyl)sulfanyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40539107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93249-46-8 | |
| Record name | 2-Hydroxy-5-[(trifluoromethyl)thio]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93249-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-5-[(trifluoromethyl)sulfanyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40539107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 2-hydroxy-5-[(trifluoromethyl)thio]- typically involves the introduction of the trifluoromethylthio group onto a benzaldehyde derivative. One common method is the reaction of 2-hydroxybenzaldehyde with trifluoromethanesulfenyl chloride (CF3SCl) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective substitution at the 5-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Benzaldehyde, 2-hydroxy-5-[(trifluoromethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: 2-hydroxy-5-[(trifluoromethyl)thio]benzoic acid.
Reduction: 2-hydroxy-5-[(trifluoromethyl)thio]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Benzaldehyde derivatives are widely studied for their potential therapeutic uses. The compound has been investigated for its role in synthesizing various bioactive molecules.
Case Study: Anticancer Activity
Recent studies have highlighted the potential anticancer properties of benzaldehyde derivatives. For example, compounds derived from benzaldehyde have shown cytotoxic effects against different cancer cell lines, suggesting their use as lead compounds in drug development .
Synthesis of Schiff Bases
The compound can be utilized in the synthesis of Schiff bases, which are known for their biological activity. These derivatives can exhibit antibacterial and antifungal properties, making them valuable in pharmaceutical formulations .
Agrochemical Applications
In agrochemistry, benzaldehyde derivatives are explored for their insecticidal and herbicidal properties.
Insecticidal Activity
Research indicates that benzaldehyde derivatives possess insecticidal properties against various pests. Studies have demonstrated that these compounds can disrupt the metabolic processes of insects, leading to their potential use as natural pesticides .
Material Science
Benzaldehyde derivatives are also employed in materials science for the synthesis of polymers and advanced materials.
Polymer Synthesis
The compound serves as a precursor in the synthesis of polymeric materials with enhanced properties such as thermal stability and mechanical strength. These polymers find applications in coatings, adhesives, and composite materials .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of Benzaldehyde, 2-hydroxy-5-[(trifluoromethyl)thio]- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its efficacy as a drug candidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Trifluoromethylthio vs. Trifluoromethoxy Derivatives
Compound : 2-Chloro-5-(trifluoromethoxy)benzoyl chloride (CAS 1261731-24-1)
- Key Differences :
- The trifluoromethoxy (-OCF₃) group is less lipophilic and less electron-withdrawing than -SCF₃, leading to reduced stability in hydrophobic environments.
- The benzoyl chloride functional group (vs. aldehyde) increases electrophilicity, making it more reactive toward nucleophiles (e.g., in amide or ester synthesis).
- Applications : Likely used as an intermediate in agrochemicals or pharmaceuticals, whereas the aldehyde group in the target compound may favor condensation reactions (e.g., Schiff base formation) .
Nitro-Substituted Benzaldehyde Derivatives
Compound : 2-Hydroxy-5-nitrobenzaldehyde (CAS 97-51-8)
- Key Differences: The nitro (-NO₂) group at the 5-position is strongly electron-withdrawing, reducing electron density in the aromatic ring more significantly than -SCF₃.
- Reactivity : Nitro groups are prone to reduction reactions, enabling conversion to amines, while -SCF₃ is more stable under reducing conditions .
Methoxy- and Hydroxy-Substituted Aromatics
Compound : 4-Methoxy-3-nitrobenzoic acid (CAS 89-41-8)
- Key Differences :
- The methoxy (-OCH₃) group is electron-donating, contrasting with the electron-withdrawing -SCF₃.
- The carboxylic acid functional group (vs. aldehyde) increases acidity (pKa ~4.2 vs. ~10 for aldehydes) and enables salt formation.
- Applications : Carboxylic acids are common in drug design for ionic interactions, whereas aldehydes are utilized in dynamic covalent chemistry .
Data Table: Comparative Properties of Selected Compounds
| Compound Name | Substituents | Functional Group | Lipophilicity (LogP)* | Key Reactivity | Applications |
|---|---|---|---|---|---|
| Benzaldehyde, 2-hydroxy-5-[(trifluoromethyl)thio]- | -OH (2), -SCF₃ (5) | Aldehyde | High (~3.5) | Schiff base formation, electrophilic substitution | Pharmaceuticals, agrochemicals |
| 2-Chloro-5-(trifluoromethoxy)benzoyl chloride | -Cl (2), -OCF₃ (5) | Acid chloride | Moderate (~2.8) | Nucleophilic acyl substitution | Polymer intermediates, drug synthesis |
| 2-Hydroxy-5-nitrobenzaldehyde | -OH (2), -NO₂ (5) | Aldehyde | Moderate (~1.9) | Reduction to amines, electrophilic substitution | Dyes, coordination chemistry |
| 4-Methoxy-3-nitrobenzoic acid | -OCH₃ (4), -NO₂ (3) | Carboxylic acid | Low (~1.2) | Salt formation, esterification | Drug delivery systems, metal chelators |
*Estimated based on substituent contributions.
Research Findings and Implications
- Electronic Effects : The -SCF₃ group in the target compound provides a unique balance of electron withdrawal and steric bulk, enabling stabilization of transition states in catalysis while maintaining metabolic stability .
- Biological Relevance : Compared to nitro or methoxy analogs, the -SCF₃ group may improve pharmacokinetic profiles in drug candidates due to enhanced lipophilicity and resistance to enzymatic degradation .
- Synthetic Utility : The aldehyde group allows for versatile derivatization (e.g., via reductive amination), distinguishing it from carboxylic acid or benzoyl chloride derivatives .
Biological Activity
Benzaldehyde, 2-hydroxy-5-[(trifluoromethyl)thio]- (commonly referred to as Trifluoromethylthio-benzaldehyde), is an organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Molecular Formula: C8H5F3O2S
Molecular Weight: 232.19 g/mol
CAS Number: 15500988
Biological Activities
- Antioxidant Activity
-
Xanthine Oxidase Inhibition
- A series of substituted benzaldehyde thiosemicarbazide compounds were synthesized, including derivatives of Trifluoromethylthio-benzaldehyde. These compounds demonstrated inhibitory activity against xanthine oxidase (XO), an enzyme involved in uric acid production. The interactions were studied using ultraviolet and fluorescence spectroscopy, revealing that structural modifications could enhance inhibitory efficacy through hydrogen bonding and hydrophobic interactions .
-
Antitumor Activity
- Studies on palladium(II) complexes derived from thiosemicarbazones of benzaldehydes showed promising antitumor activity against various human cancer cell lines. The complexes exhibited IC50 values significantly lower than their parent compounds, indicating enhanced cytotoxicity due to the incorporation of metal ions .
Case Study 1: Antifungal Efficacy
A study focusing on redox-active benzaldehydes highlighted the antifungal activity of Trifluoromethylthio-benzaldehyde against resistant fungal strains. The compound was effective in disrupting the antioxidative defense mechanisms of these pathogens, suggesting its potential as a novel antifungal agent .
Case Study 2: Xanthine Oxidase Inhibition
In vitro assays demonstrated that the introduction of specific functional groups in benzaldehyde derivatives significantly increased their inhibitory activity against XO. For instance, the addition of hydroxyl groups at strategic positions enhanced binding affinity and inhibitory potency, with some compounds achieving IC50 values in the low micromolar range .
Data Tables
| Compound | IC50 (µM) | Biological Activity |
|---|---|---|
| Benzaldehyde Thiosemicarbazone 1 | 0.01 | Antitumor activity against DU145 |
| Benzaldehyde Thiosemicarbazone 2 | 0.02 | Antitumor activity against K562 |
| Trifluoromethylthio-benzaldehyde | N/A | Antifungal activity |
| Substituted Thiosemicarbazones | Varied | Xanthine oxidase inhibition |
The biological activities of Trifluoromethylthio-benzaldehyde can be attributed to several mechanisms:
- Oxidative Stress Induction: By disrupting cellular antioxidative systems, the compound can induce oxidative stress in fungal cells, leading to cell death.
- Enzyme Inhibition: The inhibition of XO leads to reduced uric acid levels, which is beneficial in conditions like gout and hyperuricemia.
- Metal Complex Formation: The formation of metal complexes with thiosemicarbazones enhances their biological efficacy through improved solubility and bioavailability.
Q & A
Q. What are the key structural features and functional groups of Benzaldehyde, 2-hydroxy-5-[(trifluoromethyl)thio]-?
The compound contains three critical functional groups:
- Aldehyde group (-CHO) : Positioned at the benzaldehyde core, enabling nucleophilic additions (e.g., condensation reactions).
- Hydroxyl group (-OH) : At the 2-position, contributing to hydrogen bonding and acidity (pKa ~10–12).
- Trifluoromethylthio group (-SCF₃) : At the 5-position, providing strong electron-withdrawing effects and enhancing metabolic stability .
Q. What synthetic methodologies are commonly used to prepare this compound?
A typical protocol involves:
Thiolation : Introducing the -SCF₃ group via copper-catalyzed coupling or electrophilic substitution, using reagents like (trifluoromethyl)thiolation agents .
Aldehyde introduction : Oxidative methods (e.g., Swern oxidation) or formylation of precursor aryl halides.
Hydroxyl group protection : Use of silyl ethers or benzyl ethers to prevent undesired side reactions during synthesis .
Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization for isolation .
Q. How is the compound characterized for purity and structural confirmation?
Key analytical techniques include:
Q. What are the stability considerations for this compound during storage?
The compound is sensitive to:
- Light : Degrades under UV exposure; store in amber vials.
- Moisture : Hydrolyzes the aldehyde group; use desiccants.
- Temperature : Stable at 4°C for short-term; long-term storage at -20°C recommended .
Advanced Research Questions
Q. How does the trifluoromethylthio group influence reaction mechanisms in cross-coupling reactions?
The -SCF₃ group acts as a strong electron-withdrawing substituent, which:
- Activates electrophilic aromatic substitution : Directs incoming nucleophiles to meta/para positions.
- Stabilizes transition states : Enhances reaction rates in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) by lowering activation energy.
- Impacts redox behavior : Alters electrochemical profiles, as observed in cyclic voltammetry studies .
Q. What strategies resolve contradictory data in spectroscopic analysis (e.g., unexpected NMR shifts)?
Q. How can reaction conditions be optimized for high-yield synthesis of derivatives?
| Parameter | Optimization Strategy |
|---|---|
| Solvent | Use polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates . |
| Catalyst | Screen Pd/Cu catalysts for cross-coupling (e.g., Pd(OAc)₂ with Xantphos ligand) . |
| Temperature | Lower temps (0–25°C) reduce side reactions; microwave-assisted heating improves rates. |
Q. What computational methods predict the compound’s reactivity in drug discovery?
- Molecular docking : Simulate binding to targets (e.g., kinases) using AutoDock Vina.
- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity (e.g., CYP450 inhibition).
- DFT studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites .
Q. How does steric hindrance from the -SCF₃ group affect regioselectivity in derivatization?
- Steric maps : Generated via molecular modeling (e.g., Gaussian) to visualize spatial constraints.
- Competitive experiments : Compare reaction outcomes with analogs lacking -SCF₃ (e.g., methylthio vs. trifluoromethylthio).
- Kinetic studies : Monitor reaction progress via in-situ IR to identify rate-limiting steps .
Q. What are the challenges in scaling up synthesis, and how are they addressed?
| Challenge | Mitigation Strategy |
|---|---|
| Low yields | Optimize stoichiometry (e.g., excess aldehyde precursor) . |
| Purification issues | Switch to flash chromatography or centrifugal partition chromatography . |
| Safety hazards | Replace volatile solvents (e.g., THF) with safer alternatives (e.g., cyclopentyl methyl ether) . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
